(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with multiple hydroxyl groups. It is characterized by its intricate stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, stereoselective reactions, and the formation of glycosidic bonds. Common reagents used in these reactions include protecting groups like acetals and silyl ethers, as well as catalysts for stereoselective synthesis.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of enzymes to catalyze specific reactions, or chemical synthesis routes that are optimized for large-scale production. The choice of method depends on factors like cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Conditions may include acidic or basic environments, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to bioactive compounds.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialized chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a key role in these interactions, forming hydrogen bonds and other non-covalent interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- This compound
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
155168-05-1 |
---|---|
Molecular Formula |
C12H23NO9 |
Molecular Weight |
325.31 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H23NO9/c14-2-4-7(16)8(17)5(1-13-4)21-12-11(20)10(19)9(18)6(3-15)22-12/h4-20H,1-3H2/t4-,5+,6-,7-,8-,9+,10+,11-,12+/m1/s1 |
InChI Key |
CQLSQWAVFSEMIE-QZNPSGCDSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.